

ONO-3708 Administration in Animal Models: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-3708 is a potent and selective antagonist of the Thromboxane A2/prostaglandin endoperoxide (TP) receptor.[1][2][3] It has been investigated in various preclinical animal models for its therapeutic potential in conditions characterized by vasoconstriction and platelet aggregation, such as thrombosis, cerebral vasospasm, and endotoxin-induced shock.[1][2][4] These application notes provide a summary of the administration protocols and key findings from in vivo studies to guide researchers in designing experiments with ONO-3708.

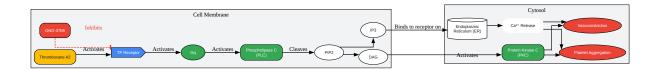
Mechanism of Action

ONO-3708 competitively inhibits the binding of thromboxane A2 (TXA2) and other prostaglandin endoperoxides to the TP receptor. This action blocks the downstream signaling pathways that lead to physiological responses such as platelet aggregation, vasoconstriction, and bronchoconstriction.

Signaling Pathway

The following diagram illustrates the signaling pathway of the Thromboxane A2 (TP) receptor and the inhibitory action of ONO-3708.





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Caption: TP Receptor Signaling and ONO-3708 Inhibition.

Quantitative Data Summary

The following tables summarize the quantitative data from key animal studies involving ONO-3708 administration.

Table 1: ONO-3708 Administration in Canine Models



Animal Model	Inducing Agent	ONO-3708 Dose	Administratio n Route	Key Findings	Reference
Endotoxin Shock	E. coli endotoxin (1 mg/kg, i.v.)	Pretreatment	i.v.	Abolished the increase in mean pulmonary artery pressure.	[4]
Coronary Thrombosis	Partial coronary artery obstruction	3 - 300 μg/kg	i.v.	Dose-dependently prevented coronary thrombosis.	[2]
Coronary Thrombosis	Electrically stimulated	3 μg/kg/min	i.v. infusion	Significantly prevented coronary thrombosis.	[2]
Cerebral Vasospasm	Subarachnoid hemorrhage	10 and 30 μg/kg/min	i.v. infusion	Prevented cerebral vasospasm.	[1]
Pancreatic Ischemia- Reperfusion Injury	60 min ischemia	200 μg/kg/min	i.v. infusion	Protected the pancreas from injury by reducing lipid peroxidation.	[5]
Liver Ischemia- Reperfusion Injury	60 min ischemia	Not specified	Not specified	Protected hepatic tissue from injury.	[6]



Cholestasis and Ischemia- Reperfusion Injury	Left hepatic duct ligation and 60 min ischemia	200 μg/kg/min	i.v. infusion	Protected liver function by reducing lipid peroxidation.	[7]
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Table 2: ONO-3708 Administration in Feline Models

Animal Model	Inducing Agent	ONO-3708 Dose	Administratio n Route	Key Findings	Reference
Cerebral Vasoconstricti on	STA2 (0.1 μg/kg/min, i.v.)	10 and 100 μg/kg/min	i.v. infusion	Ameliorated the decrease in basilar artery diameter.	[1]

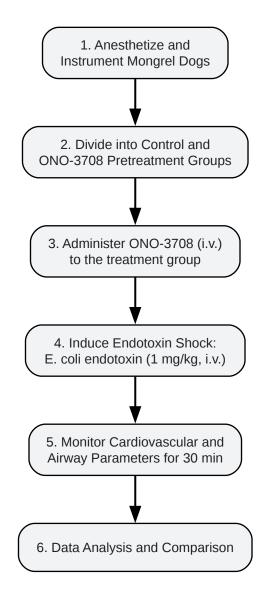
Experimental Protocols Endotoxin Shock Model in Anesthetized Dogs

This protocol is based on the study by T. Imaizumi et al. (1989).[4]

Objective: To investigate the effect of ONO-3708 on the cardiovascular and airway responses in the early phase of endotoxin shock.

Experimental Workflow:





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Caption: Workflow for Endotoxin Shock Model.

Methodology:

- Animal Preparation:
 - Adult mongrel dogs are anesthetized with an appropriate anesthetic agent.
 - Surgical instrumentation is performed to monitor mean pulmonary artery pressure (MPAP),
 systemic arterial pressure, cardiac output, and airway pressure.
- Grouping:



- Animals are randomly assigned to a control group or an ONO-3708 pretreatment group.
- Drug Administration:
 - The ONO-3708 group receives a specified dose of ONO-3708 intravenously prior to endotoxin administration. The control group receives a vehicle.
- Induction of Endotoxin Shock:
 - An intravenous infusion of E. coli endotoxin (1 mg/kg) is administered to induce shock.
- Monitoring and Data Collection:
 - Cardiovascular and airway parameters are continuously monitored and recorded for at least 30 minutes following endotoxin infusion.
- Data Analysis:
 - The changes in measured parameters between the control and ONO-3708 treated groups are statistically analyzed.

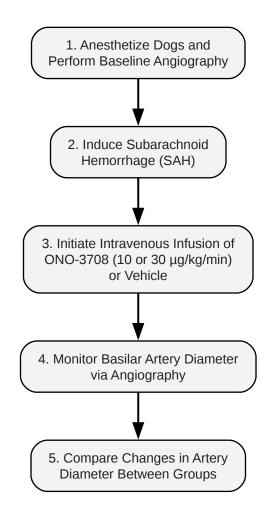
Cerebral Vasospasm Model in Dogs

This protocol is based on the study by M. N. D. C. D'Angelo et al. (1989).[1]

Objective: To evaluate the efficacy of ONO-3708 in preventing cerebral vasospasm following subarachnoid hemorrhage.

Experimental Workflow:





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Caption: Workflow for Cerebral Vasospasm Model.

Methodology:

- · Animal Preparation:
 - Dogs are anesthetized, and baseline cerebral angiography is performed to measure the diameter of the basilar artery.
- Induction of Subarachnoid Hemorrhage (SAH):
 - An experimental model of SAH is created to induce cerebral vasospasm.
- Drug Administration:



- Immediately following SAH induction, a continuous intravenous infusion of ONO-3708 (10 or 30 μg/kg/min) or a vehicle is initiated.
- Monitoring:
 - Cerebral angiography is repeated at specific time points to monitor changes in the diameter of the basilar artery.
- Data Analysis:
 - The degree of vasospasm, as indicated by the reduction in artery diameter, is compared between the ONO-3708 treated and control groups.

Conclusion

ONO-3708 has demonstrated significant efficacy in various animal models by antagonizing the TP receptor. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of TP receptor antagonists in relevant disease models. Careful consideration of the animal species, disease model, and appropriate dosing regimen is crucial for successful and reproducible experimental outcomes.

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